molecular formula C29H29N3O5 B2999660 N-(3,5-dimethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide CAS No. 894562-47-1

N-(3,5-dimethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide

Cat. No.: B2999660
CAS No.: 894562-47-1
M. Wt: 499.567
InChI Key: HCDNKLXAWIFIFF-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C29H29N3O5 and its molecular weight is 499.567. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[8-[(4-methoxyanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O5/c1-18-10-19(2)12-23(11-18)31-28(33)17-32-25-15-27-26(36-8-9-37-27)14-20(25)13-21(29(32)34)16-30-22-4-6-24(35-3)7-5-22/h4-7,10-15,30H,8-9,16-17H2,1-3H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDNKLXAWIFIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=C(C=C5)OC)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C29H29N3O5
  • Molecular Weight : 499.6 g/mol
  • CAS Number : 932308-98-0

Biological Activity

The biological activity of this compound has been investigated primarily for its anticancer properties. Research indicates that derivatives of quinoline and dioxin structures exhibit significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

  • Mechanism of Action :
    • The compound's mechanism involves the induction of apoptosis in cancer cells and the inhibition of key cellular pathways that promote tumor growth.
    • Studies have shown that it can disrupt the cell cycle and induce cell death in MCF-7 breast cancer cells through mitochondrial pathways.
  • Case Studies :
    • In vitro studies using the MTT assay demonstrated that this compound significantly reduces cell viability in MCF-7 cells compared to control groups. The IC50 values indicated a potent anticancer effect comparable to established chemotherapeutic agents like Doxorubicin .
    • A detailed study highlighted that the compound affects the expression of apoptosis-related proteins (Bcl-2 family) and enhances the activity of caspases, leading to increased apoptosis in cancer cells .

Data Table: Biological Activity Overview

Property Value/Description
Anticancer ActivitySignificant cytotoxicity against MCF-7 cell line
MechanismInduces apoptosis via mitochondrial pathways
IC50 (MCF-7)Comparable to Doxorubicin
Protein InteractionModulates Bcl-2 family proteins

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:

  • Synthesis Techniques : Various synthetic routes have been explored to modify the structure for improved efficacy against cancer cells.
  • Comparative Studies : New derivatives were tested alongside the original compound, revealing enhanced potency in certain analogs, which could lead to more effective treatments for resistant cancer types .

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